Technical Monograph: Characterization and Application of Paliperidone E-oxime-d4
Technical Monograph: Characterization and Application of Paliperidone E-oxime-d4
The following technical guide provides an in-depth characterization of Paliperidone E-oxime-d4 , a critical stable isotope-labeled standard used in the bioanalysis and quality control of the antipsychotic drug Paliperidone (Invega®).
[1][2]
Executive Summary
Paliperidone E-oxime-d4 (also known as Paliperidone Impurity G-d4 ) is the deuterated analog of the E-isomer oxime intermediate of Paliperidone.[1][2] Structurally, it represents the open-ring precursor to the benzisoxazole moiety found in the active pharmaceutical ingredient (API).[1][2]
In drug development, this compound serves two primary roles:
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Impurity Profiling: As a reference standard for quantifying "Impurity G," a process-related impurity or degradation product formed via benzisoxazole ring opening.[1]
-
Bioanalytical Internal Standard: As a surrogate internal standard (IS) in LC-MS/MS assays when quantifying specific oxime metabolites or impurities in complex matrices (plasma/urine).[2]
Chemical Structure and Molecular Properties[1][2][3][4][5]
Identity and Nomenclature
The "oxime" designation refers to the (hydroxyimino)methyl functional group.[3] Unlike the final Paliperidone molecule, which contains a closed 1,2-benzisoxazole ring, the E-oxime retains the acyclic oxime structure.[1][2] The "E" (Entgegen) configuration denotes the trans-geometry of the hydroxyl group relative to the high-priority 2,4-difluorophenyl group across the C=N double bond.[1][2]
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Chemical Name: 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-d4[1][2][4][5]
-
Unlabeled CAS: 1388021-46-2 (Refers to the non-deuterated parent)[1][2]
Physicochemical Data
The introduction of four deuterium atoms (d4) increases the molecular weight by approximately 4 Daltons compared to the unlabeled standard, shifting the mass-to-charge ratio (m/z) to a distinct channel free from natural isotopic interference.[1][2]
| Property | Value | Notes |
| Molecular Formula | C₂₃H₂₄D₄F₂N₄O₃ | Contains 4 Deuterium atoms |
| Molecular Weight | 450.51 g/mol | Average mass |
| Exact Mass | 450.24 | Monoisotopic mass (approximate) |
| Unlabeled MW | 446.49 g/mol | For comparison |
| Solubility | DMSO, Methanol | Sparingly soluble in water |
| Isomerism | E-isomer | Geometric isomer at the oxime C=N bond |
| pKa | ~8.0 - 9.0 | Basic piperidine nitrogen |
Structural Visualization & Synthesis Pathway
The diagram below illustrates the structural relationship between the E-oxime intermediate and the final Paliperidone molecule. The "Ring Closure" step is critical; failure or reversal of this step results in the Oxime impurity.
Caption: Structural relationship between the E-oxime precursor and Paliperidone. The d4 analog mimics the Oxime node.
Analytical Application: LC-MS/MS Protocol
When quantifying Paliperidone impurities, the E-oxime-d4 is used to normalize variations in extraction efficiency and ionization suppression.[1][2]
Experimental Workflow (Self-Validating)
To ensure data integrity (Trustworthiness), the following protocol includes mandatory quality control (QC) checkpoints.
-
Stock Preparation:
-
Working Internal Standard (WIS):
-
Dilute stock to 100 ng/mL in 50:50 Methanol:Water.
-
Stability Check: Store at -20°C; stable for 1 month (verify with fresh stock comparison).
-
-
Sample Extraction (Protein Precipitation):
-
Matrix: 50 µL Plasma/Serum.
-
Spike: Add 10 µL WIS (100 ng/mL).
-
Precipitate: Add 200 µL Acetonitrile (cold). Vortex 1 min. Centrifuge 10,000g for 5 min.
-
Supernatant: Transfer to autosampler vial.
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Mass Spectrometry Transitions (MRM)
The deuterium labeling typically occurs on the ethyl linker or the piperidine ring, conserving the label during fragmentation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Paliperidone E-oxime (Unlabeled) | 447.2 [M+H]⁺ | 203.1 | 35 |
| Paliperidone E-oxime-d4 (IS) | 451.2 [M+H]⁺ | 207.1 | 35 |
Note: The mass shift of +4 Da is maintained in the product ion if the fragment contains the deuterated moiety.
Analytical Logic Diagram
The following diagram details the decision-making process during the analysis to ensure scientific rigor.
Caption: Logic flow for validating analytical runs using Paliperidone E-oxime-d4 as an internal standard.
Synthesis & Stability Context
Understanding the origin of the E-oxime is crucial for interpreting its presence in drug samples.
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Synthetic Origin: The E-oxime is the penultimate intermediate in the synthesis of Paliperidone. It is formed by the reaction of a piperidinyl-ketone precursor with hydroxylamine.[1][2]
-
Cyclization: The oxime undergoes base-catalyzed cyclization (often using potassium tert-butoxide) to close the isoxazole ring, expelling a fluoride ion.[1][2]
-
Degradation: Under acidic hydrolysis or photolytic stress, the benzisoxazole ring of Paliperidone can reopen, reverting to the oxime form (Impurity G).
-
Isomerism: The reaction produces both E and Z isomers. The E-isomer is thermodynamically distinct and must be chromatographically resolved if the Z-isomer is also present.[1][2]
References
-
Santa Cruz Biotechnology. Paliperidone E-oxime-d4 Product Data Sheet. Retrieved from [1][2]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Paliperidone. Retrieved from
-
Chemicea Pharmaceuticals. Paliperidone Impurity Standards and Metabolites. Retrieved from
-
U.S. Pharmacopeia (USP). USP Monograph: Paliperidone Impurities. Retrieved from [1][2]
Sources
- 1. 9-OH-risperidone | C23H27FN4O3 | CID 475100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Paliperidone Z-Oxime | 1388021-47-3 [chemicea.com]
- 4. Paliperidone E-oxime-d4 | CAS 1388021-46-2 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Paliperidone E-oxime | CAS 1388021-46-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
